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Compound of Interest

Compound Name: (2-Iodo-5-methylphenyl)methanol

Cat. No.: B8058622 Get Quote

(An Application Note and Protocol Guide for Researchers, Scientists, and Drug Development

Professionals)

Introduction:

(2-Iodo-5-methylphenyl)methanol is a valuable bifunctional building block in organic

synthesis, particularly for the construction of complex heterocyclic scaffolds. The presence of

both a reactive aryl iodide and a primary alcohol moiety on the same phenyl ring allows for a

diverse range of subsequent chemical transformations. The ortho-iodine atom is well-suited for

various palladium- or copper-catalyzed cross-coupling reactions, enabling the formation of new

carbon-carbon and carbon-heteroatom bonds. Simultaneously, the benzylic alcohol can be

utilized for etherification, esterification, oxidation to the corresponding aldehyde or carboxylic

acid, or as a nucleophile in cyclization reactions. This unique combination of reactive sites

makes (2-iodo-5-methylphenyl)methanol an attractive starting material for the synthesis of

novel pharmaceutical intermediates and other high-value organic molecules.

Applications in Organic Synthesis
The strategic positioning of the iodo and hydroxymethyl groups allows for the application of (2-
Iodo-5-methylphenyl)methanol in a variety of synthetic strategies, most notably in the

preparation of fused heterocyclic systems. One key application is in the synthesis of

dibenzo[b,f]oxepine derivatives, a core structure found in several biologically active

compounds.
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A common synthetic approach involves a tandem reaction sequence, often initiated by a

Sonogashira coupling of the aryl iodide with a terminal alkyne. The resulting ortho-

alkynylphenylmethanol intermediate can then undergo an intramolecular cyclization to furnish

the seven-membered oxepine ring. This strategy leverages the reactivity of the aryl iodide for

carbon-carbon bond formation and the nucleophilicity of the hydroxyl group for the ring-closing

step.

Experimental Protocols
The following protocols provide detailed methodologies for key transformations involving (2-
Iodo-5-methylphenyl)methanol.

Protocol 1: Synthesis of (2-Iodo-5-
methylphenyl)methanol
This protocol describes the reduction of the commercially available 2-iodo-5-methylbenzoic

acid to the target alcohol.

Reaction Scheme:

2-Iodo-5-methylbenzoic acid (2-Iodo-5-methylphenyl)methanol
Reduction

LiAlH4, THF

Click to download full resolution via product page

Caption: Reduction of 2-iodo-5-methylbenzoic acid.

Materials:
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Reagent/Solvent
Molar Mass ( g/mol
)

Amount Moles

2-Iodo-5-

methylbenzoic acid
262.04 10.0 g 38.16 mmol

Lithium aluminum

hydride (LiAlH₄)
37.95 2.17 g 57.24 mmol

Tetrahydrofuran

(THF), anhydrous
- 200 mL -

Diethyl ether,

anhydrous
- 100 mL -

1 M Hydrochloric acid

(HCl)
- As needed -

Saturated sodium

bicarbonate

(NaHCO₃) solution

- As needed -

Saturated sodium

chloride (brine)

solution

- As needed -

Anhydrous

magnesium sulfate

(MgSO₄)

- As needed -

Procedure:

To a flame-dried 500 mL round-bottom flask under an inert atmosphere (e.g., argon or

nitrogen), add anhydrous tetrahydrofuran (200 mL).

Carefully add lithium aluminum hydride (2.17 g, 57.24 mmol) to the THF in portions at 0 °C

(ice bath).

Slowly add a solution of 2-iodo-5-methylbenzoic acid (10.0 g, 38.16 mmol) in anhydrous THF

(50 mL) to the LiAlH₄ suspension at 0 °C.
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After the addition is complete, allow the reaction mixture to warm to room temperature and

stir for 12 hours.

Monitor the reaction progress by thin-layer chromatography (TLC).

Upon completion, cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄

by the sequential dropwise addition of water (2.2 mL), 15% aqueous NaOH (2.2 mL), and

then water (6.6 mL).

Filter the resulting white precipitate through a pad of Celite® and wash the filter cake with

diethyl ether.

Combine the organic filtrates and wash sequentially with 1 M HCl, saturated NaHCO₃

solution, and brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure

to afford the crude product.

Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl

acetate gradient) to yield (2-Iodo-5-methylphenyl)methanol as a white solid.

Expected Yield: A typical yield for this reaction is in the range of 75-85%.

Protocol 2: Palladium-Catalyzed Sonogashira Coupling
This protocol outlines a general procedure for the coupling of (2-Iodo-5-
methylphenyl)methanol with a terminal alkyne, a key step in the synthesis of various

heterocyclic compounds.

Reaction Scheme:
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(2-Iodo-5-methylphenyl)methanol

2-(Alkynyl)-5-methylphenyl)methanolTerminal Alkyne

Pd(PPh3)2Cl2, CuI, Et3N

Click to download full resolution via product page

Caption: Sonogashira coupling of (2-Iodo-5-methylphenyl)methanol.

Materials:

Reagent/Solvent
Molar Mass ( g/mol
)

Amount (for 1
mmol scale)

Moles (mmol)

(2-Iodo-5-

methylphenyl)methan

ol

248.07 248 mg 1.0

Terminal Alkyne Varies 1.2 eq 1.2

Bis(triphenylphosphin

e)palladium(II)

dichloride

701.90 35 mg 0.05

Copper(I) iodide (CuI) 190.45 10 mg 0.05

Triethylamine (Et₃N) 101.19 0.42 mL 3.0

Tetrahydrofuran

(THF), anhydrous
- 10 mL -

Procedure:

To a flame-dried Schlenk tube under an inert atmosphere, add (2-Iodo-5-
methylphenyl)methanol (248 mg, 1.0 mmol), bis(triphenylphosphine)palladium(II) dichloride
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(35 mg, 0.05 mmol), and copper(I) iodide (10 mg, 0.05 mmol).

Add anhydrous THF (10 mL) and triethylamine (0.42 mL, 3.0 mmol).

Add the terminal alkyne (1.2 mmol) to the reaction mixture.

Stir the reaction mixture at room temperature for 12-24 hours.

Monitor the reaction progress by TLC.

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of

Celite®.

Wash the filtrate with saturated aqueous ammonium chloride solution and then with brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford the desired 2-

(alkynyl)-5-methylphenyl)methanol.

Expected Yield: Yields for Sonogashira couplings are typically in the range of 60-95%,

depending on the specific alkyne used.

Visualization of Synthetic Pathways
The following diagram illustrates a general synthetic workflow utilizing (2-Iodo-5-
methylphenyl)methanol as a key building block for the synthesis of a dibenzo[b,f]oxepine

derivative.

(2-Iodo-5-methylphenyl)methanol

Sonogashira Coupling
(e.g., with 2-ethynylphenol)

Step 1

2-((2-Hydroxyphenyl)ethynyl)-5-methylphenyl)methanol
Pd(PPh3)2Cl2, CuI, Et3N

Intramolecular
Cyclization

(e.g., Pd-catalyzed)
Step 2

2-Methyl-dibenzo[b,f]oxepine
Pd catalyst, Base

Click to download full resolution via product page
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To cite this document: BenchChem. [(2-Iodo-5-methylphenyl)methanol: A Versatile Building
Block for Heterocyclic Synthesis]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b8058622#2-iodo-5-methylphenyl-methanol-as-a-
building-block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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